Tetrazine-amine HCl salt

Description

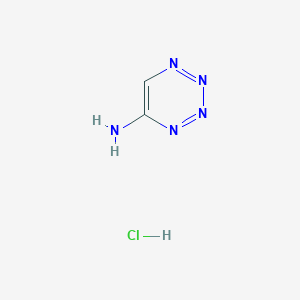

Tetrazine-amine HCl salt (C₉H₉N₅·HCl, MW 187.20 g/mol) is a heterocyclic compound featuring a 1,2,4,5-tetrazine core substituted with a benzylamino group and stabilized as a hydrochloride salt. Its structure enables rapid bioorthogonal "click chemistry" reactions, particularly with trans-cyclooctene (TCO) derivatives, making it valuable in bioconjugation, molecular imaging, and drug delivery . The HCl salt form enhances aqueous solubility and stability, critical for biomedical applications . It is classified as a skin and eye irritant (H315, H319) and requires storage at -20°C in airtight containers .

Properties

Molecular Formula |

C2H4ClN5 |

|---|---|

Molecular Weight |

133.54 g/mol |

IUPAC Name |

tetrazin-5-amine;hydrochloride |

InChI |

InChI=1S/C2H3N5.ClH/c3-2-1-4-6-7-5-2;/h1H,(H2,3,5,6);1H |

InChI Key |

RPHLMNAZNWZXAG-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(N=NN=N1)N.Cl |

Origin of Product |

United States |

Preparation Methods

Hydrazine-Mediated Cyclocondensation

The classical approach to tetrazine-amine synthesis involves cyclocondensation of nitrile precursors with hydrazine derivatives. A seminal protocol by Karver et al. (2011) outlines the reaction of 4-(aminomethyl)benzonitrile with formamidine acetate in anhydrous hydrazine under nitrogen, followed by oxidation with sodium nitrite and hydrochloric acid. Key steps include:

- Reaction Conditions : Heating at 80°C for 30 minutes to 2 hours.

- Workup : Acidic oxidation (pH 3) to convert dihydrotetrazines to aromatic tetrazines, followed by dichloromethane (DCM) extraction and basification with sodium bicarbonate.

- Purification : High-performance liquid chromatography (HPLC) with trifluoroacetic acid (TFA) buffer, yielding hydrochloride salts after anion exchange (17–22% yield).

Table 1: Representative Yields from Hydrazine-Mediated Syntheses

| Compound | Substituent | Yield (%) | Purity (%) |

|---|---|---|---|

| 1 | Phenyl | 17 | >95 |

| 3 | Pyridinyl | 22 | >95 |

| 5 | Alkyl | 6 | >90 |

Two-Step Oxidation Strategy

A patent by CN112010817A (2019) circumvents anhydrous hydrazine by employing hydrazine hydrate and thiol catalysts (e.g., mercaptoethanol). This method enhances substrate tolerance for asymmetric tetrazines:

- Cyclocondensation : Nitriles react with hydrazine hydrate at 25–60°C for 4–12 hours.

- Oxidation : Hydrogen peroxide or sodium nitrite in acidic media (pH 1–3) oxidizes dihydrotetrazines.

- Salt Formation : Hydrochloric acid precipitates the amine-HCl salt, avoiding chromatography.

This method achieves 60–85% yields for monosubstituted tetrazines but requires rigorous pH control to prevent byproduct formation.

Catalytic Synthesis Approaches

Thiol-Catalyzed Cyclization

The same patent introduces thiols as catalysts to accelerate nitrile-hydrazine cyclocondensation. For example, 4-cyanobenzylamine reacts with hydrazine hydrate and 2-mercaptoethanol in ethanol at 50°C, reducing reaction times to 2 hours. The catalytic cycle involves thiol-mediated imine activation, enabling milder conditions compared to traditional methods.

Metal-Free Oxidation Systems

Recent protocols replace toxic oxidants like sodium nitrite with eco-friendly alternatives. A 2022 study demonstrated ceric ammonium nitrate (CAN)-mediated oxidation of dihydrotetrazines, achieving 70–90% conversion without acidic workups. However, this method remains untested for amine-functionalized tetrazines.

Purification and Salt Formation Techniques

Chromatographic Purification

Karver’s method relies on reverse-phase HPLC with C18 columns and TFA/ACN gradients to isolate tetrazine-TFA adducts. Subsequent anion exchange using HCl-saturated Sep-Pak cartridges converts TFA salts to hydrochloride salts, critical for stabilizing the amine group.

Crystallization-Driven Salt Precipitation

The WO2006011859A2 patent (2005) details irbesartan HCl salt formation via pH-controlled crystallization, a technique adaptable to tetrazine-amines:

- Acidification : Adjust reaction mixtures to pH 0.5–1.2 with concentrated HCl.

- Precipitation : Slow cooling induces crystalline hydrochloride salt formation, yielding >95% purity without chromatography.

Table 2: Salt Formation Conditions and Outcomes

| Method | Purity (%) | Yield (%) | Stability |

|---|---|---|---|

| HPLC + Anion Exchange | >95 | 15–22 | Stable at −20°C |

| Direct Crystallization | >90 | 60–85 | Hygroscopic |

Analytical Characterization

Spectroscopic Validation

1H NMR of tetrazine-amine HCl salts exhibits distinct aromatic proton signals at δ 7.74–8.58 ppm and amine protons at δ 4.35–4.37 ppm. High-resolution mass spectrometry (HRMS) confirms molecular ions ([M+H]+) within 0.3 ppm error.

Purity Assessment

HPLC-UV analysis at 254 nm reveals single peaks for compounds 1–8, with retention times proportional to hydrophobicity. Commercial suppliers (e.g., Vector Labs) report >95% purity via this method.

Recent Advances and Industrial Scalability

PEGylated Tetrazine-Amines

Conju-Probe’s Tetrazine-PEG4-amine HCl salt (2023) incorporates polyethylene glycol spacers to enhance aqueous solubility. Synthesis involves coupling tetraethylene glycol diamine with tetrazine-carboxylic acid using EDC/HOBt, followed by HCl salt formation.

Continuous Flow Synthesis

A 2025 pilot study (Vector Labs) applied microreactors to telescoped cyclocondensation-oxidation, achieving 90% yield reduction in 30 minutes. This method remains proprietary but highlights industry trends toward automation.

Chemical Reactions Analysis

Types of Reactions: Tetrazine-amine HCl salt undergoes various types of chemical reactions, including:

Oxidation: Tetrazine-amine can be oxidized to form different tetrazine derivatives.

Reduction: Reduction reactions can convert tetrazine-amine into its corresponding amine derivatives.

Substitution: Tetrazine-amine can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions: Common reagents used in these reactions include sodium nitrite, hydrazine, and hydrochloric acid . Reaction conditions often involve controlled temperatures and specific solvents to ensure the desired product formation.

Major Products: The major products formed from these reactions are various tetrazine derivatives, which can be further utilized in different applications .

Scientific Research Applications

Tetrazine amine HCl salt is a versatile compound with numerous applications across scientific disciplines, including bioconjugation, fluorescent labeling, click chemistry, materials science, and diagnostics . Its ability to facilitate rapid and efficient synthesis of complex molecules makes it particularly useful in pharmaceutical development and various research fields .

Scientific Research Applications

Bioconjugation

- Tetrazine amine HCl salt is effective for linking biomolecules like proteins and antibodies . This is particularly useful in creating targeted drug delivery systems for cancer therapy .

- The compound contains a tetrazine moiety for inverse electron demand Diels-Alder cycloaddition reactions and a primary amine group . The tetrazine reacts with strained alkenes such as trans-cyclooctene, norbornene, and cyclopropene to yield a stable dihydropyridazine linkage .

- Tetrazine-TCO ligation has found numerous applications in drug delivery, PET (Positron Emission Tomography) and SPECT (Single-Photon Emission Computed Tomography) imaging, radionuclide therapy, and drug target identification .

- Tetrazine-Amine demonstrates fast cycloaddition kinetics with trans-cyclooctene (TCO) as the dienophile, the fastest kinetics ever reported for any bioorthogonal reaction .

- The inverse-electron demand Diels-Alder cycloaddition reaction of TCO with tetrazines is a bioorthogonal reaction that possesses exceptional kinetics and selectivity .

Fluorescent Labeling

- Tetrazine amine HCl salt serves as a fluorescent probe in imaging applications, which helps researchers visualize cellular processes and track molecular interactions in real-time .

- A study used 3-bromo-1,2,4,5-tetrazines with distinct substitutions for late-stage functionalization of small molecules . One compound, 4b, was found to remain over 50% intact after 48 hours of incubation in fetal bovine serum (FBS) at 37 °C, thus mimicking physiological conditions .

- The excitation wavelength of 4b (λ Exc= 531 nm) ensures minimal absorption overlap with endogenous chromophores and the absence of major scattering effects, making it suitable for in vivo use .

Click Chemistry

- Tetrazine amine HCl salt is a key component in click chemistry reactions, enabling the rapid and efficient synthesis of complex molecules, which is particularly useful in pharmaceutical development .

- Tetrazine Amine demonstrates exceptionally fast cycloaddition kinetics (up to 30 000 M-1 s-1) with trans-cyclooctene (TCO) as the dienophile .

Materials Science

- This compound is suitable for developing advanced materials, including sensors and coatings that respond to environmental changes .

Diagnostics

- Tetrazine amine is utilized in the development of diagnostic tools, enhancing the sensitivity and specificity of tests for various diseases .

While the search results do not provide specific, detailed case studies, they highlight several areas where Tetrazine amine HCl salt is actively used:

- Drug Delivery Systems: Effective in linking biomolecules, such as proteins and antibodies, to facilitate targeted drug delivery systems in cancer therapy .

- Fluorescent Imaging: Used as a fluorescent probe in imaging applications to visualize cellular processes and track molecular interactions in real-time .

- PET and SPECT Imaging: Tetrazine-TCO ligation has found applications in PET and SPECT imaging, radionuclide therapy, radiochemistry, or drug target identification .

Safety and Regulations

Mechanism of Action

The mechanism of action of tetrazine-amine HCl salt involves its participation in bioorthogonal reactions, particularly the inverse-electron demand Diels-Alder cycloaddition with strained alkenes and alkynes . This reaction is characterized by its rapid kinetics and high specificity, making it suitable for various biological applications. The molecular targets and pathways involved include the formation of stable dihydropyridazine linkages, which are crucial for its biological activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

Stability and Reactivity

- This compound : Degrades under prolonged exposure to light or moisture. Reacts rapidly with TCO (k ~ 10³ M⁻¹s⁻¹) but is less stable in aqueous buffers .

- Methylthis compound : 10× higher stability due to the electron-donating methyl group, enabling use in physiological conditions (e.g., serum) .

- PEGylated derivatives : PEG₄ and PEG₁₂ chains reduce aggregation and improve pharmacokinetics in vivo .

Research Findings and Data

Reactivity Comparison

| Reaction Partner | This compound (k, M⁻¹s⁻¹) | Methylthis compound (k, M⁻¹s⁻¹) |

|---|---|---|

| TCO | 1.2 × 10³ | 2.5 × 10³ |

| Norbornene | 0.8 × 10³ | 1.6 × 10³ |

Solubility in Buffers

| Compound | Water (mg/mL) | PBS (pH 7.4) (mg/mL) | DMF (mg/mL) |

|---|---|---|---|

| This compound | 15.2 | 8.7 | >50 |

| Methylthis compound | 12.8 | 10.5 | >50 |

Biological Activity

Tetrazine-amine HCl salt is a compound that has garnered attention for its remarkable biological activity, particularly in bioorthogonal chemistry. This article provides a comprehensive overview of its synthesis, properties, and applications, supported by data tables and relevant research findings.

This compound is characterized by its unique structure and properties:

- Chemical Formula : C9H9N5

- CAS Number : 1092689-33-2

- Molecular Weight : 187.09 g/mol

- Purity : >95% (HPLC)

- Solubility : Soluble in DMSO and DMF

- Storage Conditions : Recommended at -20°C in a desiccator

The compound is typically supplied as a pink solid, which enhances its stability and handling compared to its non-salt forms .

Tetrazine-amine participates in bioorthogonal reactions, specifically the inverse-electron demand Diels-Alder (IEDDA) reaction with trans-cyclooctene (TCO). This reaction exhibits exceptionally fast kinetics (k > 800 Ms), making it one of the fastest bioorthogonal reactions reported. The high selectivity and rapid reaction rates allow for effective labeling of biomolecules without the need for catalysts or auxiliary reagents .

1. Bioorthogonal Labeling

Tetrazine-amine is utilized for converting azido-containing peptides or proteins into tetrazine-modified counterparts. This application is pivotal in various fields, including:

- Imaging Techniques : The compound has been employed in pre-targeted imaging strategies using radiolabeled tetrazines, such as [^68Ga]Ga-THP-tetrazine, which showed promising results for antibody or nanomedicine imaging .

2. Fluorescent Labeling

Recent studies have explored the use of tetrazine derivatives as fluorescent probes. For instance, a study on fluorescent tetrazine ethers indicated that they could be effectively used for late-stage functionalization of small molecules, maintaining stability under physiological conditions .

3. CNS Imaging

Tetrazines have been synthesized and evaluated for their potential as CNS radiotracers. A series of tetrazine derivatives were tested for their binding profiles and stability, with some candidates showing promising results for brain penetration and imaging applications .

Case Study 1: PET Imaging with Tetrazines

A study conducted on [^18F]MeTz demonstrated its suitability for PET imaging due to its rapid distribution in the brain and efficient clearance rates. The study highlighted the advantages of using tetrazines over traditional methods, showcasing their potential in real-time imaging applications .

Case Study 2: Stability Studies

In vitro studies assessing the stability of tetrazines in fetal bovine serum showed that over 50% of certain tetrazines remained intact after 48 hours at physiological temperature, indicating their potential for in vivo applications .

Q & A

Q. What are the standard synthetic routes for Tetrazine-amine HCl salt, and how can purity be ensured?

The synthesis typically involves cyclization reactions using nitrogen-rich reagents (e.g., ammonia or hydrazine derivatives) to form the tetrazine ring, followed by HCl salt formation . A common protocol includes:

Tetrazine ring synthesis : Reacting precursors like 3-(4-bromophenyl)-1,2,4,5-tetrazine with ammonia under controlled pH.

Salt formation : Treating the free base with HCl in aqueous conditions to precipitate the HCl salt .

Purity control : Use HPLC (>95% purity) and NMR (to confirm amine and tetrazine proton signals) . Recrystallization from ethanol/water mixtures improves crystallinity .

Q. How should researchers characterize the structural integrity of this compound?

Key analytical methods include:

- NMR spectroscopy : To verify the presence of the tetrazine ring (δ 9-10 ppm for aromatic protons) and amine groups .

- Mass spectrometry (MS) : Confirm molecular weight (e.g., 223.66 g/mol for the HCl salt; discrepancies arise from free base vs. salt forms) .

- HPLC : Assess purity and detect degradation products (e.g., hydrolyzed tetrazine) .

Q. What are the recommended storage conditions to maintain stability?

Store at -20°C in airtight, light-protected containers with desiccants to prevent moisture absorption . The HCl salt form enhances stability compared to the free base, but prolonged exposure to humidity or heat accelerates decomposition .

Q. How can solubility challenges be addressed in aqueous and organic systems?

- Aqueous solutions : Dissolve in PBS (pH 7.4) or dilute HCl (0.1 M) with sonication to enhance solubility .

- Organic solvents : Use DMSO or DMF for stock solutions (10-50 mM), followed by dilution in reaction buffers . Note: Avoid alcohols, which may react with the tetrazine ring .

Advanced Research Questions

Q. How can reaction conditions be optimized for inverse electron-demand Diels-Alder (IEDDA) bioconjugation?

- pH adjustment : Perform reactions at pH 4-6 to balance tetrazine reactivity and biomolecule stability .

- Temperature : Use 25-37°C for moderate reaction rates; higher temperatures risk tetrazine decomposition .

- Molar ratios : Start with a 1.2-2x excess of this compound over the dienophile (e.g., trans-cyclooctene) to ensure complete conjugation .

- Kinetic monitoring : Track reaction progress via UV-Vis (λ = 520 nm for tetrazine decay) .

Q. What strategies mitigate hydrolysis or side reactions during experiments?

Q. How can researchers resolve discrepancies in bioconjugation efficiency?

Validate tetrazine activity : Test reactivity with a control dienophile (e.g., BCN) via UV-Vis or fluorescence quenching .

Assess biomolecule integrity : Use SDS-PAGE or MALDI-TOF to confirm conjugation without protein aggregation .

Troubleshoot stoichiometry : Adjust molar ratios if incomplete labeling occurs .

Q. What safety protocols are critical when handling this compound?

- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use a P95 respirator if airborne dust is generated .

- Ventilation : Work in a fume hood to avoid inhalation of particles .

- Spill management : Contain spills with absorbent materials (e.g., vermiculite) and dispose as hazardous waste .

Q. How is this compound applied in advanced 3D cell culture models?

- Microporous scaffold functionalization : Conjugate tetrazine to hyaluronic acid (HA) via carbodiimide chemistry, then crosslink with dienophile-modified polymers to create bioorthogonal scaffolds .

- Dynamic labeling : Use IEDDA reactions to track cell migration in real time without perturbing viability .

Q. What are the limitations of this compound in live-cell imaging?

- Background signal : Endogenous dienophiles (e.g., norbornene derivatives) may cause off-target labeling. Pre-treat cells with competing reagents (e.g., TCO-PEG) to block non-specific binding .

- Photobleaching : Pair tetrazine with fluorophores resistant to photodegradation (e.g., Cy5) for long-term tracking .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.